
Amdizalisib: A Technical Guide to a Potent and
Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amdizalisib

Cat. No.: B10823814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amdizalisib, also known as HMPL-689, is a novel, orally bioavailable small molecule that acts

as a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase

(PI3Kδ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and

differentiation, and its aberrant activation is a hallmark of various hematological malignancies.

By specifically targeting PI3Kδ, which is predominantly expressed in hematopoietic cells,

Amdizalisib offers a targeted therapeutic approach with the potential for a favorable safety

profile compared to broader PI3K inhibitors. This technical guide provides a comprehensive

overview of the chemical structure, properties, mechanism of action, and key experimental data

related to Amdizalisib.

Chemical Structure and Properties
Amdizalisib is a complex heterocyclic molecule with the chemical formula C19H15ClN8. Its

structure is characterized by a chiral center, leading to the (S)-enantiomer being the active

pharmacological agent.

Table 1: Chemical and Physical Properties of Amdizalisib
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Property Value Reference

IUPAC Name

4-amino-6-[[(1S)-1-(3-chloro-6-

phenylimidazo[1,2-b]pyridazin-

7-yl)ethyl]amino]pyrimidine-5-

carbonitrile

[1]

Molecular Formula C19H15ClN8 [1]

Molecular Weight 390.83 g/mol

CAS Number 1894229-05-0

SMILES
C--INVALID-LINK--

Nc1c(C#N)c(N)ncn1
[1]

Appearance Crystalline solid

pKa (basic) 3.88

Solubility

Soluble in DMSO. Insoluble in

water. Sparingly soluble in

ethanol.

[2][3]

Storage
Store at -20°C for long-term

stability.

Mechanism of Action and Signaling Pathway
Amdizalisib exerts its therapeutic effects by selectively inhibiting the PI3Kδ isoform, a key

component of the B-cell receptor (BCR) signaling pathway. In normal B-cells, the binding of an

antigen to the BCR initiates a signaling cascade that involves the activation of PI3Kδ. Activated

PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate

phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting

and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This

signaling cascade ultimately promotes B-cell proliferation, survival, and differentiation.

In malignant B-cells, this pathway is often constitutively active, driving uncontrolled cell growth.

Amdizalisib binds to the ATP-binding pocket of PI3Kδ, preventing the phosphorylation of PIP2
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and thereby blocking the downstream signaling cascade. This inhibition leads to the induction

of apoptosis (programmed cell death) in malignant B-cells.
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Figure 1: Amdizalisib inhibits the PI3Kδ signaling pathway.

Preclinical and Clinical Data
Amdizalisib has demonstrated potent and selective activity against PI3Kδ in a range of

preclinical studies. This has translated into promising clinical activity in patients with relapsed or

refractory hematological malignancies.

Table 2: In Vitro Activity of Amdizalisib
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Assay Type Cell Line / Target IC50 Reference

Biochemical Assay PI3Kδ 0.8 - 3 nM

Cellular Assay (p-Akt)
Various B-cell

lymphoma lines
0.8 - 3 nM

Cell Viability
Various B-cell

lymphoma lines
0.005 - 5 µM

Kinase Selectivity PI3Kα, PI3Kβ, PI3Kγ
>250-fold selectivity

for PI3Kδ

In Vivo Efficacy:

In animal models of B-cell lymphoma, Amdizalisib has been shown to significantly inhibit

tumor growth and prolong survival. It has demonstrated efficacy both as a single agent and in

combination with other anti-cancer therapies.

Clinical Trials:

Amdizalisib is currently being evaluated in multiple clinical trials for the treatment of various B-

cell malignancies, including follicular lymphoma (FL) and other non-Hodgkin lymphomas (NHL).

[4] These trials have shown that Amdizalisib is generally well-tolerated and demonstrates

significant clinical activity in heavily pretreated patients.[5]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key assays used to characterize Amdizalisib.

PI3Kδ Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to measure the activity of PI3Kδ and the inhibitory

effect of Amdizalisib. The assay quantifies the amount of ADP produced during the kinase

reaction.

Materials:
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Recombinant PI3Kδ enzyme

PIP2 substrate

ATP

Amdizalisib (or other test compounds)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Plate-reading luminometer

Protocol:

Prepare the PI3Kδ kinase reaction buffer as specified by the enzyme manufacturer.

Prepare serial dilutions of Amdizalisib in the kinase reaction buffer.

In a white-walled multiwell plate, add the PI3Kδ enzyme, the diluted Amdizalisib or vehicle

control, and the PIP2 substrate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate-reading luminometer.

Calculate the percent inhibition of PI3Kδ activity for each concentration of Amdizalisib and

determine the IC50 value.
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Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.

Materials:

B-cell lymphoma cell lines

Cell culture medium and supplements

Amdizalisib

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

White, opaque 96-well plates

Plate-reading luminometer

Protocol:

Seed the B-cell lymphoma cells in a white, opaque 96-well plate at a predetermined optimal

density.

Allow the cells to adhere and grow for 24 hours.

Prepare serial dilutions of Amdizalisib in the cell culture medium.

Treat the cells with the different concentrations of Amdizalisib or vehicle control and

incubate for a specified period (e.g., 72 hours).

Equilibrate the plate to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Calculate the percent cell viability relative to the vehicle-treated control and determine the

IC50 value.[4][6]

B-Cell Lymphoma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of Amdizalisib in a living

organism.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG)

Human B-cell lymphoma cell line

Matrigel (optional)

Amdizalisib formulation for oral administration

Calipers for tumor measurement

Protocol:

Culture the human B-cell lymphoma cells to the desired number.

Resuspend the cells in a suitable medium, with or without Matrigel.

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

Administer Amdizalisib or vehicle control to the respective groups orally, according to the

desired dosing schedule and duration.
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Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and

calculate the tumor volume.

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Compare the tumor growth inhibition between the Amdizalisib-treated and control groups to

determine the in vivo efficacy.[7][8]
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Figure 2: General experimental workflow for the development of a kinase inhibitor like
Amdizalisib.

Conclusion
Amdizalisib is a promising, highly selective PI3Kδ inhibitor with demonstrated preclinical and

clinical activity in hematological malignancies. Its targeted mechanism of action offers the

potential for improved efficacy and a more manageable safety profile. The data and protocols

presented in this technical guide provide a solid foundation for further research and

development of this compound and other selective PI3K inhibitors. As our understanding of the

PI3K pathway in cancer continues to evolve, targeted therapies like Amdizalisib will likely play

an increasingly important role in the treatment of various cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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